molecular formula C11H16N4O B6743411 N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetamide

N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetamide

Cat. No.: B6743411
M. Wt: 220.27 g/mol
InChI Key: XBNDQNOWLCAQGP-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetamide is a synthetic organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an aminopyridine moiety and a cyclopropylmethylamino group attached to an acetamide backbone

Properties

IUPAC Name

N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-10-4-3-9(6-14-10)15-11(16)7-13-5-8-1-2-8/h3-4,6,8,13H,1-2,5,7H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNDQNOWLCAQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC(=O)NC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminopyridine and cyclopropylmethylamine as the primary starting materials.

    Formation of Intermediate: The 6-aminopyridine is first reacted with an appropriate acylating agent, such as acetyl chloride, to form an intermediate acetamide derivative.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with cyclopropylmethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetic acid, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s catalytic function or activate a receptor-mediated signaling pathway. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-aminopyridin-3-yl)acetamide
  • N-(6-aminopyridin-3-yl)methanesulfonamide
  • 3-(6-aminopyridin-3-yl)benzamide

Uniqueness

N-(6-aminopyridin-3-yl)-2-(cyclopropylmethylamino)acetamide is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties

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